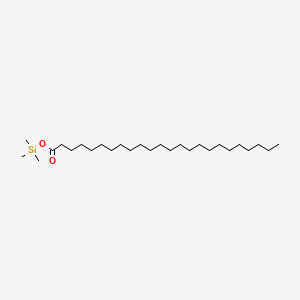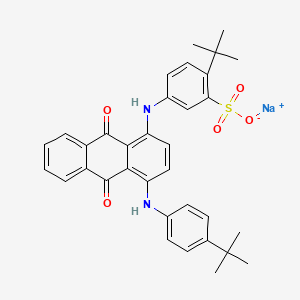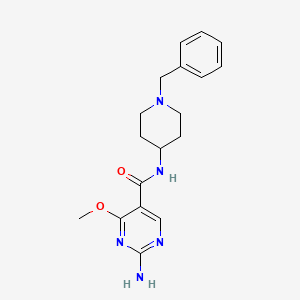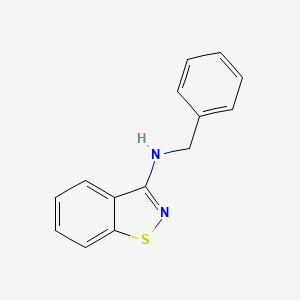![molecular formula C23H24S3 B14460110 1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] CAS No. 68946-03-2](/img/structure/B14460110.png)
1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] is a chemical compound characterized by the presence of methylsulfanyl groups attached to a phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 4-(methylsulfanyl)benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] involves its interaction with specific molecular targets. The methylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The phenylene core provides a rigid structural framework that can interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a methylene bridge.
1-(Methylsulfanyl)-4-(methylsulfanyl)benzene: Lacks the phenylene core and has a simpler structure.
Uniqueness
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] is unique due to its bis(methylene) linkage and the presence of multiple methylsulfanyl groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
68946-03-2 |
|---|---|
Molecular Formula |
C23H24S3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-methylsulfanyl-2,4-bis[(4-methylsulfanylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24S3/c1-24-21-9-4-17(5-10-21)14-19-8-13-23(26-3)20(16-19)15-18-6-11-22(25-2)12-7-18/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
XSCBBGRHVCYGSX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=CC(=C(C=C2)SC)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


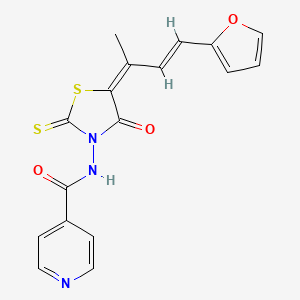
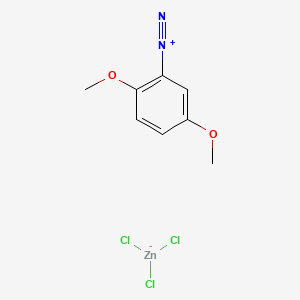

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
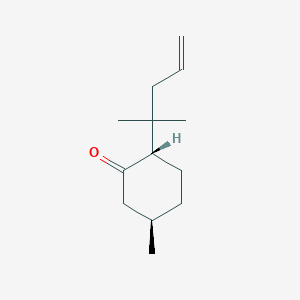

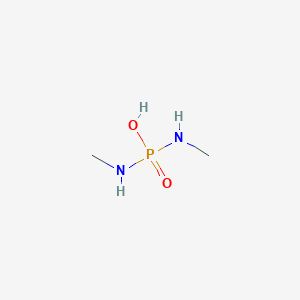
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)

